molecular formula C25H21NO5 B5914913 N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

Cat. No. B5914913
M. Wt: 415.4 g/mol
InChI Key: XZEFWPBIGNGLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the coumarin family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide has been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has demonstrated anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide has been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit tumor growth. Additionally, N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide and to identify its molecular targets. Furthermore, research is needed to determine the potential therapeutic applications of this compound in various disease settings, including cancer, inflammation, and diabetes.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide involves the reaction of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the desired product, N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide, which can be purified through recrystallization or column chromatography.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-2-16-8-6-7-11-19(16)26-24(29)15-30-18-12-20(27)25-21(28)14-22(31-23(25)13-18)17-9-4-3-5-10-17/h3-14,27H,2,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEFWPBIGNGLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

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